3-[(Thien-2-ylcarbonyl)amino]benzoic acid
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Overview
Description
3-[(Thien-2-ylcarbonyl)amino]benzoic acid is an organic compound with the molecular formula C12H9NO3S and a molecular weight of 247.27 g/mol . This compound features a benzoic acid moiety substituted with a thienylcarbonylamino group, making it a valuable molecule in various chemical and biological research applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-[(Thien-2-ylcarbonyl)amino]benzoic acid typically involves the reaction of 3-aminobenzoic acid with thien-2-ylcarbonyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using recrystallization or chromatography techniques to obtain the desired product .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent product quality and yield. The reaction conditions are optimized to maximize efficiency and minimize waste.
Chemical Reactions Analysis
Types of Reactions: 3-[(Thien-2-ylcarbonyl)amino]benzoic acid undergoes various chemical reactions, including:
Oxidation: The thienyl group can be oxidized to form sulfoxides or sulfones under appropriate conditions.
Reduction: The carbonyl group can be reduced to form alcohols or amines.
Substitution: The benzoic acid moiety can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Electrophilic reagents like nitric acid for nitration or bromine for halogenation are used under controlled conditions.
Major Products Formed:
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of nitro or halogenated derivatives.
Scientific Research Applications
3-[(Thien-2-ylcarbonyl)amino]benzoic acid is utilized in various scientific research fields, including:
Chemistry: As a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: In the study of enzyme inhibition and protein-ligand interactions.
Mechanism of Action
The mechanism of action of 3-[(Thien-2-ylcarbonyl)amino]benzoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The thienylcarbonylamino group can form hydrogen bonds and hydrophobic interactions with the active sites of enzymes, leading to inhibition or modulation of their activity. The benzoic acid moiety can also participate in ionic interactions with charged residues in the target proteins .
Comparison with Similar Compounds
- 2-[(Thien-3-ylcarbonyl)amino]benzoic acid
- 4-[(Thien-2-ylcarbonyl)amino]benzoic acid
- 3-[(Furan-2-ylcarbonyl)amino]benzoic acid
Comparison: 3-[(Thien-2-ylcarbonyl)amino]benzoic acid is unique due to the position of the thienylcarbonylamino group on the benzoic acid ring, which influences its chemical reactivity and biological activity. Compared to its isomers, it may exhibit different binding affinities and selectivities towards molecular targets, making it a valuable compound for specific research applications .
Properties
IUPAC Name |
3-(thiophene-2-carbonylamino)benzoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9NO3S/c14-11(10-5-2-6-17-10)13-9-4-1-3-8(7-9)12(15)16/h1-7H,(H,13,14)(H,15,16) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JFACUNXDFKLILL-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)NC(=O)C2=CC=CS2)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9NO3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20352694 |
Source
|
Record name | 3-[(Thiophene-2-carbonyl)amino]benzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20352694 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
247.27 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
24341-72-8 |
Source
|
Record name | 3-[(Thiophene-2-carbonyl)amino]benzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20352694 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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